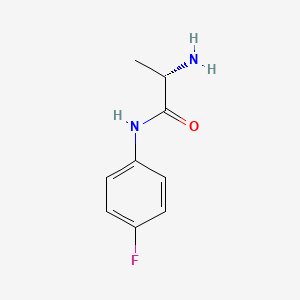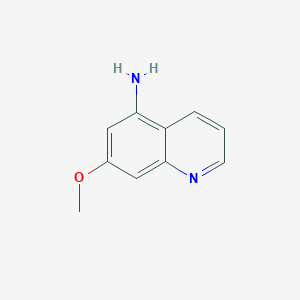
2-(Phenylethynyl)-1,1'-biphenyl
Vue d'ensemble
Description
2-(Phenylethynyl)-1,1’-biphenyl is an organic compound characterized by the presence of a phenylethynyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 2-iodobiphenyl with phenylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper co-catalyst, like copper(I) iodide. The reaction is usually performed in a solvent like triethylamine under an inert nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for 2-(Phenylethynyl)-1,1’-biphenyl are not well-documented, the Sonogashira coupling reaction remains a cornerstone in the industrial synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Phenylethynyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Strong nucleophiles like sodium amide in liquid ammonia are often used.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethyl-substituted biphenyls.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-(Phenylethynyl)-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including luminescent materials and organic semiconductors
Mécanisme D'action
The mechanism of action of 2-(Phenylethynyl)-1,1’-biphenyl largely depends on its chemical environment and the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which facilitates the substitution process . The phenylethynyl group can also participate in cyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons .
Comparaison Avec Des Composés Similaires
- 2-(Phenylethynyl)-1,10-phenanthroline
- 2-(Phenylethynyl)anisole
- 9-(4-Phenylethynyl)anthracene
Comparison: 2-(Phenylethynyl)-1,1’-biphenyl is unique due to its biphenyl backbone, which imparts distinct electronic and steric properties compared to other phenylethynyl-substituted compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and materials .
Propriétés
IUPAC Name |
1-phenyl-2-(2-phenylethynyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYYVUEUCQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine](/img/structure/B3203990.png)









